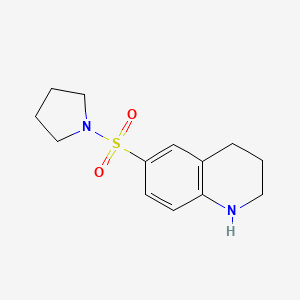
6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a cyclic amine, and its derivatives are widely studied due to their diverse biological and medicinal importance . Pyrrolidine alkaloids, for instance, have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Synthesis Analysis
Pyrrolidine-functionalized nucleosides have been synthesized via PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors . These compounds have been tested for their antiviral and anticancer activity .Molecular Structure Analysis
The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar . Modifications to the sugar moiety of the nucleosides with anticancer and/or antiviral activity include acyclic nucleosides, cyclonucleosides, nucleosides with fluoro- and azido- substitution on the sugar, C-nucleosides, and 4′-C substituted-2′-deoxynucleosides .Chemical Reactions Analysis
Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .科学的研究の応用
Synthetic Protocols and Catalysis
A significant area of application for tetrahydroquinoline derivatives involves their synthesis through catalyzed reactions. For instance, Lu and Shi (2007) detailed a Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to the selective preparation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields, contingent on the electronic nature of the reactants. This method provides a facile synthetic protocol for these derivatives, showcasing their importance in organic chemistry (Lu & Shi, 2007).
Chemical Reactions and Mechanisms
Kang et al. (2015) explored the redox-annulation of cyclic amines like pyrrolidine and 1,2,3,4-tetrahydroisoquinoline with α,β-unsaturated aldehydes and ketones. This process led to the generation of conjugated azomethine ylides followed by electrocyclization and, in some instances, tautomerization, yielding ring-fused pyrrolines. These derivatives could then be oxidized to pyrroles or reduced back to pyrrolidines, demonstrating the versatility of tetrahydroquinoline derivatives in synthetic chemistry (Kang et al., 2015).
Novel Synthetic Approaches and Applications
An et al. (2017) developed a sulfonated tetrahydropyridine derivative via a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions. This method highlights the innovative use of tetrahydroquinoline derivatives in creating sulfonated compounds, expanding the scope of their applications in organic synthesis (An & Wu, 2017).
Structural Analysis and Characterization
The structural elucidation and characterization of tetrahydroquinoline derivatives also constitute a significant area of research. Sankaranarayanan et al. (2000) described the crystal structure of a tetrahydroquinoline compound, providing insights into its molecular conformation and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their application in drug design and other areas (Sankaranarayanan et al., 2000).
Safety And Hazards
While specific safety and hazard information for “6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline” is not available, it’s worth noting that some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs . For example, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
特性
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,15-8-1-2-9-15)12-5-6-13-11(10-12)4-3-7-14-13/h5-6,10,14H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGAVEBLFIEIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57257076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)
![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)
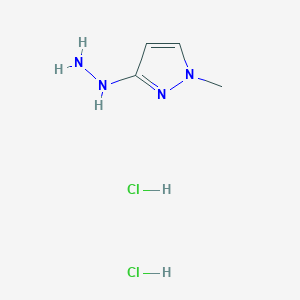
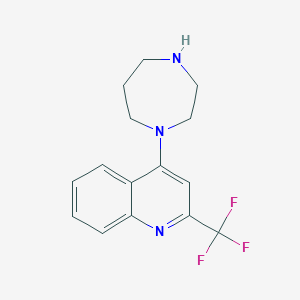
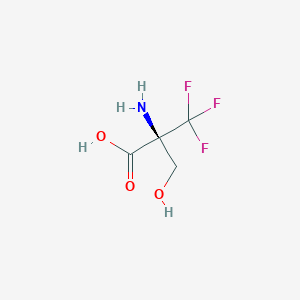
![5-(3,4-dichlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2794727.png)
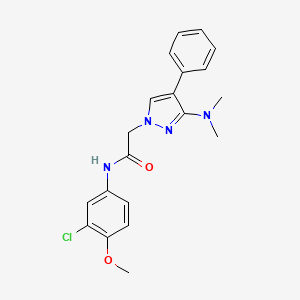
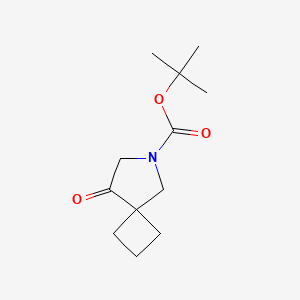
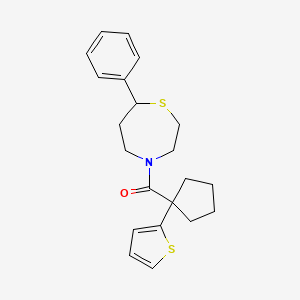
![1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2794733.png)
![6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2794734.png)
![Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B2794736.png)